molecular formula C10H12BrN B1590748 1-(2-Bromophenyl)pyrrolidine CAS No. 87698-81-5

1-(2-Bromophenyl)pyrrolidine

Cat. No. B1590748
CAS RN: 87698-81-5
M. Wt: 226.11 g/mol
InChI Key: RSEPYQZONPBLLQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of 1-(2-Bromophenyl)pyrrolidine involves the reaction of 1-(2-Bromophenyl)-1H-pyrrole with aromatic alkynes under blue light irradiation . Another method involves the coupling of unprotected 2′-deoxyinosine with optically pure 3R,4R, 3S,4S, and meso-pyrrolidine-3,4-diols .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromophenyl)pyrrolidine is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The structure also includes a bromophenyl group .


Chemical Reactions Analysis

The pyrrolidine ring in 1-(2-Bromophenyl)pyrrolidine can undergo various chemical reactions. For instance, it can react with 2′-deoxyinosine in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N, N-diisopropylethylamine (DIPEA) under blue light irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromophenyl)pyrrolidine are influenced by the pyrrolidine ring. The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

1. Crystal Structure and Conformation

1-(2-Bromophenyl)pyrrolidine has been studied for its non-planar conformation in solution, as observed through ultraviolet (UV) data. Crystal structure studies of this compound in solid form reveal a 72° dihedral angle between the phenyl and five-membered rings in the γ-lactam structure (Fujiwara et al., 1977). This research highlights the significance of 1-(2-Bromophenyl)pyrrolidine in understanding molecular conformations and crystallography.

2. Hydrogen-Bonding Patterns

The compound has been a subject of interest in studying hydrogen-bonding patterns in enaminones. Investigations have shown bifurcated intra- and intermolecular hydrogen bonding involving the secondary amine and carbonyl groups. These bonds contribute to forming centrosymmetric dimers and stabilizing the crystal structures through weak interactions (Balderson et al., 2007).

3. Synthesis of Pyrroloquinolines and Ullazines

1-(2-Bromophenyl)pyrrolidine is integral in the synthesis of pyrroloquinolines and ullazines. These syntheses are performed using catalytic amounts of rhodamine and N,N-diisopropylethylamine under blue light irradiation, highlighting its role in photochemical reactions (Das et al., 2016).

4. Cholinesterase Inhibitor Research

Research on benzyl pyrrolidine-1-carboxylates, which include derivatives of 1-(2-Bromophenyl)pyrrolidine, focuses on their potential as cholinesterase inhibitors. These compounds have demonstrated moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, suggesting their importance in neurobiological research (Pizova et al., 2017).

5. Luminescent Polymer Research

Studies have also been conducted on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, where derivatives of 1-(2-Bromophenyl)pyrrolidine play a crucial role. These polymers exhibit strong fluorescence and solubility in organic solvents, indicating their potential in material science and optical applications (Zhang & Tieke, 2008).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

The pyrrolidine ring, a key component of 1-(2-Bromophenyl)pyrrolidine, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

1-(2-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPYQZONPBLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530537
Record name 1-(2-Bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)pyrrolidine

CAS RN

87698-81-5
Record name 1-(2-Bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Dunkel, G Túrós, A Bényei, K Ludányi, P Mátyus - Tetrahedron, 2010 - Elsevier
Novel fused azecine ring systems were synthesized via the microwave-assisted thermal isomerization of terphenyl or biphenyl-pyridazine compounds possessing a vinyl and a tert-…
Number of citations: 59 www.sciencedirect.com
PZ Dunkel - 2011 - old.semmelweis.hu
The term tert-amino effect (or synonymously t-amino effect, T-reaction, α-cyclization of tertiary amines) was first used by Meth-Cohn and Suschitzky in 1972, 1 in a review aimed to collect …
Number of citations: 1 old.semmelweis.hu
T Di Franco, M Stojanovic, SC Keller… - Helvetica Chimica …, 2016 - Wiley Online Library
A new series of Ni NNN pincer complexes were synthesized and characterized. The main difference among these complexes is the substituents on the side arm amino group(s). No …
Number of citations: 14 onlinelibrary.wiley.com
Z Wang, X Li, S Xie, T Zheng… - Applied Organometallic …, 2019 - Wiley Online Library
Four NHC [CNN] pincer nickel (II) complexes, [ iPr CNN (CH 2 ) 4 ‐Ni‐Br] (5a), [ nBu CNN (CH 2 ) 4 ‐Ni‐Br] (5b), [ iPr CNN (Me) 2 ‐Ni‐Br] (6a) and [ nBu CNN (Me) 2 ‐Ni‐Br] (6b), …
Number of citations: 15 onlinelibrary.wiley.com
B Jiang, ZG Huang, KJ Cheng - Tetrahedron: Asymmetry, 2006 - Elsevier
Several NPN-type ligands bearing two chiral pyrrolidinyl groups derived from N-phenyl-(S)-prolinol were prepared by two synthetic methods. Their palladium-complex-catalyzed …
Number of citations: 39 www.sciencedirect.com
GN Brace - 2006 - search.proquest.com
Palladium-catalysed cross-coupling of amines with aryl halides and pseudo-halides has become an extensively applied, functional group tolerant synthesis of aryl amines from a …
Number of citations: 4 search.proquest.com

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